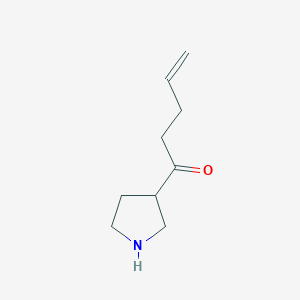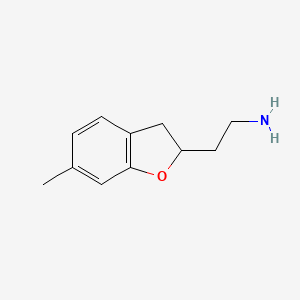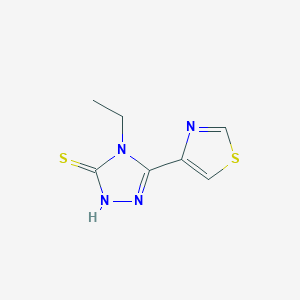
1-(Pyrrolidin-3-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-3-yl)pent-4-en-1-one is a chemical compound that features a pyrrolidine ring attached to a pentenone chain. This compound is of interest due to its unique structure, which combines a five-membered nitrogen-containing ring with an unsaturated ketone. Such structures are often explored for their potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
The synthesis of 1-(Pyrrolidin-3-yl)pent-4-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with pent-4-en-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
1-(Pyrrolidin-3-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-3-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(Pyrrolidin-3-yl)pent-4-en-1-one involves its interaction with molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to certain proteins, while the unsaturated ketone can participate in various chemical interactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(Pyrrolidin-3-yl)pent-4-en-1-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their side chains and functional groups.
Pentenone derivatives: These compounds have the pentenone structure but may lack the pyrrolidine ring. The uniqueness of this compound lies in its combination of both the pyrrolidine ring and the pentenone chain, which can result in distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-pyrrolidin-3-ylpent-4-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-9(11)8-5-6-10-7-8/h2,8,10H,1,3-7H2 |
InChI-Schlüssel |
CVGOMFMRZNSYAM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(=O)C1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)


![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13159796.png)

![N-[(3,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B13159801.png)
![2-Butanone, 4-[(3-methylphenyl)thio]-](/img/structure/B13159812.png)

![4-[(Phenylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13159827.png)


amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)

